REACTION_CXSMILES
|
O.[Br-].[NH+]1C=CC=CC=1.[CH3:9][O:10][C:11]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[NH:15][C:14]2[CH:22]=[CH:23][CH:24]=[CH:25][C:13]=2[CH:12]=1>C1(C)C=CC=CC=1>[CH3:9][O:10][C:11]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[NH:15][C:14]2[CH:22]=[CH:23][CH:24]=[CH:25][C:13]=2[CH:12]=1.[CH:19]1[CH:20]=[CH:21][C:16]2[NH:15][C:14]3[CH:22]=[CH:23][CH:24]=[CH:25][C:13]=3[CH:12]=[CH:11][C:17]=2[CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(NC3=C1C=CC=C3)C=CC=C2
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature (22° C.) for about 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(NC3=C1C=CC=C3)C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C=CC=3C=CC=CC3N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |